Talazoparib tosylate
Overview
Description
Talazoparib tosylate is the tosylate salt form of talazoparib, an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . It is used to treat HER2-negative locally advanced or metastatic breast cancer (cancer that has spread) with a deleterious or suspected deleterious BRCA mutation gene .
Synthesis Analysis
The synthesis of Talazoparib involves the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . Photoactivatable protecting groups (PPGs) were employed to mask the key pharmacophore of Talazoparib .Molecular Structure Analysis
The molecular formula of Talazoparib tosylate is C26H22F2N6O4S . The IUPAC name is (11 S ,12 R )-7-fluoro-11- (4-fluorophenyl)-12- (2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo [7.3.1.0 5,13 ]trideca-1,5 (13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid .Chemical Reactions Analysis
The chemical reactions of Talazoparib involve the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the PARP-1 inhibitor . The inhibitory activity of the prodrug was significantly restored after ultraviolet (UV) irradiation .Physical And Chemical Properties Analysis
Talazoparib tosylate is an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . The molecular weight of Talazoparib tosylate is 552.6 g/mol .Scientific Research Applications
Specific Scientific Field
Oncology, specifically breast cancer treatment .
Summary of the Application
Talazoparib Tosylate is approved for the treatment of breast cancer that is HER2 negative and has certain germline mutations in the BRCA1 or BRCA2 gene . It is used alone in adults whose cancer has spread to nearby tissues .
Methods of Application or Experimental Procedures
Talazoparib is an orally available poly ADP ribose polymerase (PARP) inhibitor . It is intended for patients who have metastatic or locally advanced HER2-negative breast cancer and who inherited the BRCA1/2 mutation .
Results or Outcomes
The approval of talazoparib for patients with inherited BRCA1/2 mutation-positive breast cancer was based on results from the randomized, phase III EMBRACA clinical trial . The results showed that among the 287 patients who received talazoparib, the median time before disease progressed was 8.6 months .
Prostate Cancer Treatment
Specific Scientific Field
Oncology, specifically prostate cancer treatment .
Summary of the Application
Talazoparib Tosylate is approved to treat prostate cancer that has certain mutations in genes involved in the Homologous Recombination Repair (HRR) pathway . It is used with enzalutamide in adults whose cancer has spread to other parts of the body and is castrate resistant (has not responded to treatments that lower testosterone levels) .
Methods of Application or Experimental Procedures
Talazoparib is used in combination with enzalutamide for homologous recombination repair (HRR) gene-mutated metastatic castration-resistant prostate cancer (mCRPC) . The recommended talazoparib dose is 0.5 mg taken orally once daily in combination with enzalutamide until disease progression or unacceptable toxicity .
Results or Outcomes
The approval was based on a set of data from a large, randomized phase 3 clinical trial called TALAPRO-2 . A statistically significant improvement in radiographic progression-free survival (rPFS) for talazoparib with enzalutamide compared to placebo with enzalutamide was observed in the HRR gene-mutated population with a median that was not reached vs 13.8 months .
Ovarian Cancer Treatment
Specific Scientific Field
Oncology, specifically ovarian cancer treatment .
Methods of Application or Experimental Procedures
Talazoparib is being tested in combination with other drugs like avelumab for the treatment of locally advanced or metastatic ovarian cancer .
Lung Cancer Treatment
Specific Scientific Field
Oncology, specifically lung cancer treatment .
Summary of the Application
Talazoparib Tosylate is being studied for the treatment of lung cancer . It has shown promise as a potent radiosensitizer in small cell lung cancer cell lines and xenografts .
Methods of Application or Experimental Procedures
Talazoparib is being tested in combination with other drugs for the treatment of non-small cell lung cancer (NSCLC) and DNA damage response (DDR)–positive NSCLC .
Leukemia Treatment
Specific Scientific Field
Oncology, specifically leukemia treatment .
Methods of Application or Experimental Procedures
Talazoparib is being tested in combination with other drugs for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome .
Melanoma Treatment
Specific Scientific Field
Oncology, specifically melanoma treatment .
Summary of the Application
Talazoparib Tosylate is being studied for the treatment of melanoma . It has shown promise as a potent radiosensitizer in melanoma cell lines .
Methods of Application or Experimental Procedures
Talazoparib is being tested in combination with other drugs for the treatment of melanoma .
Safety And Hazards
Future Directions
Future directions for Talazoparib include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies, and in developing and validating biomarkers for patient selection and stratification . It has been approved by the US FDA for the treatment of metastatic germline BRCA1/2 mutated breast cancers .
properties
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKKHBYEFLEHK-QNBGGDODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026468 | |
Record name | Talazoparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talazoparib tosylate | |
CAS RN |
1373431-65-2 | |
Record name | Talazoparib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373431652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talazoparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALAZOPARIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WK9U5NZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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